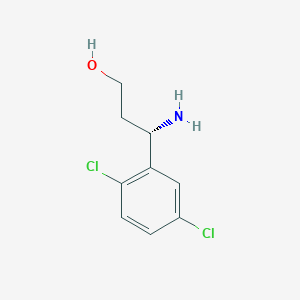
(3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL is a chiral compound with significant importance in various fields of scientific research. This compound features an amino group and a hydroxyl group attached to a three-carbon chain, with two chlorine atoms substituted on the phenyl ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved through reductive amination using ammonia or an amine source in the presence of a reducing agent.
Chiral Resolution: The final step involves chiral resolution to obtain the (3S) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are also employed to achieve high enantiomeric purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the amino group can be reduced to an amine using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of amines
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
Chemistry
(3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a ligand for receptors and enzymes. Its interactions with biological macromolecules provide insights into structure-activity relationships.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of (3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity or activation of receptor-mediated responses.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL: The enantiomer of the compound, with similar chemical properties but different biological activity.
3-Amino-3-(2,5-dichlorophenyl)propan-1-OL: The racemic mixture containing both (3S) and (3R) enantiomers.
3-Amino-3-(2,4-dichlorophenyl)propan-1-OL: A structural isomer with chlorine atoms at different positions on the phenyl ring.
Uniqueness
(3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its enantiomer and racemic mixture. The position of the chlorine atoms on the phenyl ring also influences its reactivity and interactions with molecular targets.
特性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChIキー |
WCGWYAUSIHNSOJ-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)[C@H](CCO)N)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)C(CCO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



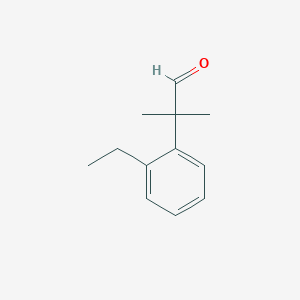

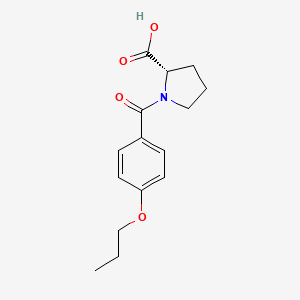
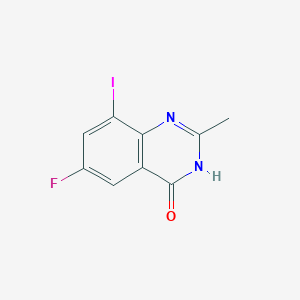
![2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)

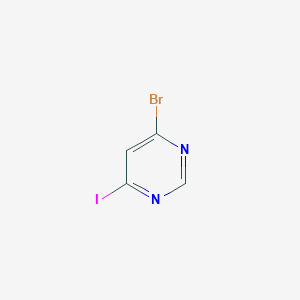
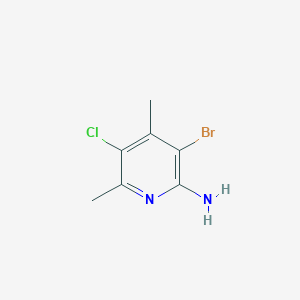
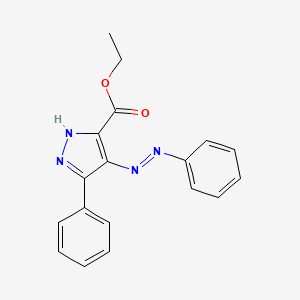
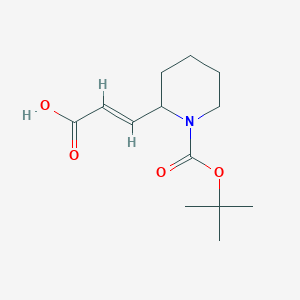
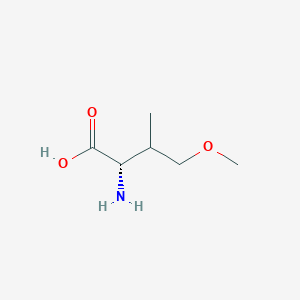
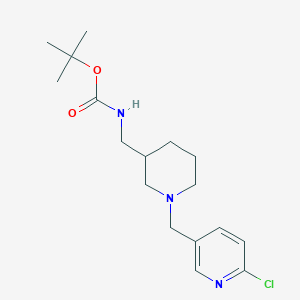
amine](/img/structure/B13078807.png)
